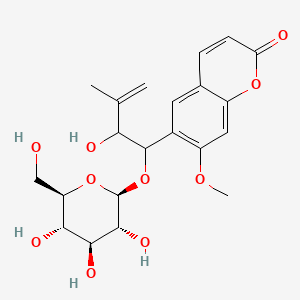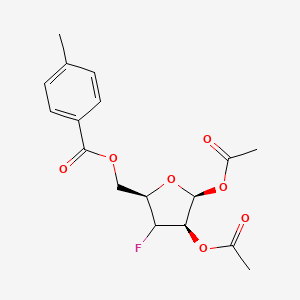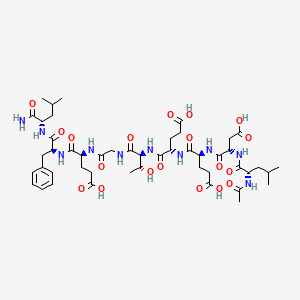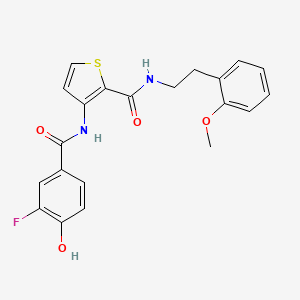
11-O-|A-D-glucopyranosyl thamnosmonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-O-β-D-glucopyranosyl thamnosmonin is a coumarin glucoside that can be isolated from the roots of Angelica apaensis . This compound has been studied for its weak inhibitory activity on the aggregation of rabbit platelets induced by platelet-activating factor (PAF), arachidonic acid (AA), and adenosine diphosphate (ADP) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11-O-β-D-glucopyranosyl thamnosmonin is typically isolated from natural sources, specifically the roots of Angelica apaensis . The extraction process involves the use of solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for 11-O-β-D-glucopyranosyl thamnosmonin. Most of the available data focuses on its extraction from natural sources rather than synthetic production .
Analyse Des Réactions Chimiques
Types of Reactions
11-O-β-D-glucopyranosyl thamnosmonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucopyranosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 11-O-β-D-glucopyranosyl thamnosmonin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of 11-O-β-D-glucopyranosyl thamnosmonin depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
11-O-β-D-glucopyranosyl thamnosmonin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 11-O-β-D-glucopyranosyl thamnosmonin involves its interaction with molecular targets involved in platelet aggregation. The compound exerts its effects by inhibiting the aggregation of platelets induced by PAF, AA, and ADP . This inhibition is likely due to the compound’s ability to interfere with the signaling pathways that mediate platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-O-β-D-glucopyranosyl gosferol: Another coumarin glucoside isolated from the roots of Angelica apaensis.
Heraclenin: A furanocoumarin glucoside with similar anti-platelet aggregation activity.
Uniqueness
11-O-β-D-glucopyranosyl thamnosmonin is unique due to its specific glucopyranosyl substitution at the 11-O position, which distinguishes it from other coumarin glucosides. This unique structure contributes to its specific biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H26O10 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
6-[2-hydroxy-3-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-3-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C21H26O10/c1-9(2)16(24)20(31-21-19(27)18(26)17(25)14(8-22)30-21)11-6-10-4-5-15(23)29-12(10)7-13(11)28-3/h4-7,14,16-22,24-27H,1,8H2,2-3H3/t14-,16?,17-,18+,19-,20?,21+/m1/s1 |
Clé InChI |
MBCRBEHDCIJAQQ-ZIERPOLQSA-N |
SMILES isomérique |
CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)




![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)





